molecular formula C8ClF16I B092955 1-Chloro-8-iodoperfluorooctane CAS No. 16486-98-9

1-Chloro-8-iodoperfluorooctane

Cat. No. B092955
CAS RN: 16486-98-9
M. Wt: 562.42 g/mol
InChI Key: UUDAHXKFALCGJQ-UHFFFAOYSA-N
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Description

1-Chloro-8-iodoperfluorooctane is a chemical compound with the molecular formula C8ClF16I . It has a molecular weight of 562.42 g/mol . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Chloro-8-iodoperfluorooctane is represented by the formula C8ClF16I . Unfortunately, the search results do not provide a detailed structural analysis or a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-8-iodoperfluorooctane, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Tuning of Ionic Liquid Crystal Properties

Research by Cavallo et al. (2021) demonstrates the combination of halogen bonding and the fluorous effect for tuning the properties of ionic liquid crystals. By forming halogen-bonded complexes with various mono-iodoperfluoroalkanes, they achieved enantiotropic liquid crystalline phases over a broad temperature range, which can be crucial for the development of new materials with specific thermal and optical properties (Cavallo et al., 2021).

Environmental Impact of Fluorinated Compounds

Ruan et al. (2015) investigated the environmental behaviors and potential adverse effects of chlorinated polyfluorinated ether sulfonate (Cl-PFAES), an alternative to perfluorooctanesulfonate (PFOS) used in China. Their study on the occurrence and distribution of various perfluoroalkyl and polyfluorinated compounds in municipal sewage sludge highlights the need for monitoring and understanding the environmental impact of fluorinated compounds, including those related to 1-Chloro-8-iodoperfluorooctane (Ruan et al., 2015).

Molecular Structure Analysis

Leung et al. (2011) explored the molecular structure of the complex formed between 1-chloro-1-fluoroethylene and hydrogen fluoride, providing insights into intermolecular interactions that could be relevant for understanding the behavior of compounds like 1-Chloro-8-iodoperfluorooctane in various chemical environments (Leung et al., 2011).

Electrophilic Chlorination

Wang et al. (2016) discussed the use of 1-chloro-1,2-benziodoxol-3-one for efficient chlorination of nitrogen-containing heterocycles and arenes. This highlights the role of chloro and iodo functionalities in electrophilic chlorination reactions, which could be applied to compounds like 1-Chloro-8-iodoperfluorooctane for synthesizing complex organic molecules (Wang et al., 2016).

Biodegradation of Fluorinated Compounds

Arakaki et al. (2010) studied the microbial biodegradation of a novel fluorotelomer alcohol, revealing the transformation into less harmful short fluorinated acids. This research is vital for understanding the biodegradation pathways of fluorinated compounds, potentially including those related to 1-Chloro-8-iodoperfluorooctane, thus aiding in the development of environmental remediation strategies (Arakaki et al., 2010).

Safety And Hazards

1-Chloro-8-iodoperfluorooctane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, or if inhaled, seek medical attention .

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF16I/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDAHXKFALCGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF16I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371481
Record name 1-Chloro-8-iodoperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-8-iodoperfluorooctane

CAS RN

16486-98-9
Record name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16486-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-8-iodoperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-8-iodoperfluorooctane
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